1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that combines features of purine and oxazole rings. This compound is significant in the realm of medicinal chemistry and pharmacology due to its potential biological activities and applications.
The compound can be identified through various chemical databases such as PubChem and Sigma-Aldrich, where it is cataloged under specific identifiers and classifications. It possesses a unique structure that distinguishes it from other purine derivatives, making it a subject of interest in chemical research .
1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione falls under the category of purine derivatives. Its classification is based on its structural components, which include both purine and oxazole moieties. These structural features contribute to its chemical properties and biological functions.
The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specialized reagents and conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. The exact synthetic pathways may vary depending on the starting materials used.
The molecular structure of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione includes:
The compound can be represented using various structural notations:
CN1C(=O)Nc2ncn(C)c2C1=O
InChI=1S/C10H14N4O2/c1-10(2)11(12)8-6(13)5(9(10)14)7(8)15/h1-2H3
1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo several chemical reactions typical of purine derivatives:
The mechanism of action for 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily studied in relation to its biological effects. It may act through:
Research into its mechanism often employs biochemical assays to assess receptor binding affinities and enzyme kinetics.
1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically exhibits:
Key chemical properties include:
This compound has potential applications in several areas:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0